molecular formula C13H19ClFNO B1341334 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride CAS No. 1171433-31-0

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1341334
CAS No.: 1171433-31-0
M. Wt: 259.75 g/mol
InChI Key: FEFQORRGLKJKLR-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxybenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 5-fluoro-2-methoxybenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature.

    Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of both fluorine and methoxy groups on the benzyl moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQORRGLKJKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588813
Record name 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171433-31-0
Record name 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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